Product packaging for Cda-lte4(Cat. No.:CAS No. 114115-51-4)

Cda-lte4

Cat. No.: B047643
CAS No.: 114115-51-4
M. Wt: 483.6 g/mol
InChI Key: QGAYARJCHQVTKP-IKKMYBAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cda-lte4 is a defined conjugate of Leukotriene E4 (LTE4), a critical terminal metabolite of the cysteinyl leukotriene (CysLT) pathway. This compound is specifically designed and purified for use as an immunogen in the development of highly specific antibodies or as a standard in competitive immunoassays, such as ELISA. Its primary research value lies in the quantitative analysis of LTE4, which serves as a key biomarker for in vivo leukotriene production and systemic inflammation. As the most stable urinary metabolite of the CysLTs, LTE4 measurement provides a reliable, non-invasive method for monitoring conditions like asthma, allergic rhinitis, and other inflammatory disorders in preclinical and clinical research models. By utilizing this compound, researchers can create sensitive and accurate detection systems to elucidate the role of cysteinyl leukotrienes in disease pathogenesis, assess the efficacy of anti-inflammatory therapeutics (e.g., leukotriene receptor antagonists or synthesis inhibitors), and investigate the complex mechanisms of the arachidonic acid cascade. This well-characterized reagent is an essential tool for advancing studies in immunology, pulmonology, and biomarker discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NO8S B047643 Cda-lte4 CAS No. 114115-51-4

Properties

CAS No.

114115-51-4

Molecular Formula

C23H33NO8S

Molecular Weight

483.6 g/mol

IUPAC Name

(4Z,7Z,9E,11E,13R,14S)-13-(2-acetamido-2-carboxyethyl)sulfanyl-14-hydroxyoctadeca-4,7,9,11-tetraenedioic acid

InChI

InChI=1S/C23H33NO8S/c1-17(25)24-18(23(31)32)16-33-20(19(26)12-11-15-22(29)30)13-9-7-5-3-2-4-6-8-10-14-21(27)28/h2-3,5-9,13,18-20,26H,4,10-12,14-16H2,1H3,(H,24,25)(H,27,28)(H,29,30)(H,31,32)/b3-2-,7-5+,8-6-,13-9+/t18?,19-,20+/m0/s1

InChI Key

QGAYARJCHQVTKP-IKKMYBAHSA-N

SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Synonyms

18-carboxy-19,20-dinor-N-acetyl-LTE4
18-carboxy-19,20-dinor-N-acetylleukotriene E4
CDA-LTE4

Origin of Product

United States

Enzymatic Biosynthesis and Metabolic Transformations Leading to Cysteinyl Leukotriene E4 Lte4

Initial Stages of Arachidonic Acid Metabolism

The journey from a membrane-bound fatty acid to a potent inflammatory mediator begins with the release of arachidonic acid and its subsequent conversion to the unstable epoxide, leukotriene A4 (LTA4).

Release of Arachidonic Acid by Phospholipases (e.g., Cytosolic Phospholipase A2)

The initiation of the leukotriene biosynthetic pathway is contingent upon the availability of its precursor, arachidonic acid (AA), a polyunsaturated omega-6 fatty acid esterified within the sn-2 position of membrane phospholipids. The release of AA is primarily catalyzed by the action of phospholipase A2 (PLA2) enzymes. allergolyon.fryoutube.com Among the various isoforms, the 85-kDa cytosolic phospholipase A2 (cPLA2) is a key player in agonist-induced arachidonic acid release in many cell types. oup.compnas.org

The activation of cPLA2 is a multi-step process regulated by intracellular calcium levels and phosphorylation. pnas.orgnih.govnih.gov An increase in intracellular Ca2+ prompts the translocation of cPLA2 from the cytosol to the nuclear envelope and endoplasmic reticulum, where it can access its phospholipid substrates. oup.com Additionally, phosphorylation of cPLA2 on serine residues by mitogen-activated protein kinases (MAPKs) contributes to its activation. pnas.orgnih.gov However, studies have suggested that a rise in intracellular Ca2+ is essential for the activation of the AA cascade, while phosphorylation may not always strongly correlate with AA release. nih.govnih.gov

5-Lipoxygenase (5-LO) and 5-Lipoxygenase-Activating Protein (FLAP) Interactions in Leukotriene A4 (LTA4) Formation

Once liberated, free arachidonic acid is rapidly metabolized by the enzyme 5-lipoxygenase (5-LO) to initiate the formation of leukotrienes. nih.govnih.govunc.edu 5-LO is a non-heme iron-containing enzyme that catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). researchgate.netmdpi.com Subsequently, 5-LO catalyzes the dehydration of 5-HPETE to form the unstable epoxide, leukotriene A4 (LTA4). researchgate.netwikipedia.org

The activity of 5-LO is critically dependent on its interaction with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein located in the nuclear envelope. nih.govnih.gov Upon cellular activation, both 5-LO and cPLA2 translocate to the perinuclear region. nih.gov FLAP is believed to function as a scaffold protein, binding arachidonic acid and presenting it to 5-LO, thereby facilitating the efficient conversion to LTA4. researchgate.netresearchgate.netpnas.org This colocalization of enzymes at the nuclear membrane forms a biosynthetic complex essential for leukotriene production. nih.gov

Conjugation Pathway to Cysteinyl Leukotriene C4 (LTC4)

The unstable intermediate, LTA4, stands at a crucial branch point in the leukotriene pathway. It can either be hydrolyzed to form LTB4 or conjugated with glutathione to produce the first of the cysteinyl leukotrienes, LTC4.

Role of LTC4 Synthase (LTC4S) in Glutathione Conjugation with LTA4

The synthesis of LTC4 is catalyzed by the enzyme leukotriene C4 synthase (LTC4S), which facilitates the conjugation of the epoxide LTA4 with the tripeptide glutathione (GSH). nih.govnih.govpnas.org This reaction is the committed step in the biosynthesis of all cysteinyl leukotrienes. nih.gov LTC4S exhibits high substrate specificity for LTA4 and is distinct from other glutathione S-transferases (GSTs). nih.gov The enzyme is expressed in a limited number of hematopoietic cells, including mast cells, eosinophils, basophils, and monocytes/macrophages. nih.govimrpress.com

The enzymatic activity of LTC4S is dependent on several factors. The K_m and V_max values of human LTC4 synthase for LTA4 are 3.6 µM and 1.3 µmol/mg/min, respectively, while for GSH, they are 1.6 mM and 2.7 µmol/mg/min. nih.gov

Subcellular Localization and Catalytic Architecture of LTC4 Synthase

LTC4 synthase is an 18-kDa integral membrane protein that is primarily localized to the outer nuclear membrane and the endoplasmic reticulum. nih.govjci.orguniprot.orguniprot.org It functions as a homodimer. nih.govimrpress.com Unlike FLAP, LTC4S is excluded from the inner nuclear membrane. nih.govjci.org

The catalytic site of LTC4S is located within the lumen of the nuclear envelope and endoplasmic reticulum. nih.govjci.org Structural and mutagenesis studies have identified key amino acid residues crucial for its catalytic activity. Arginine-31 is thought to be involved in activating the epoxide group of LTA4, while Arginine-104 is required for the binding and activation of glutathione. nih.govnih.gov Specifically, Arg-104 interacts with both the thiol group and the carbonyl group of the cysteinyl moiety of GSH. nih.gov The binding site for GSH is a V-shaped cleft at the interface between the monomers of the LTC4S trimer. nih.gov

Transcellular Biosynthesis of LTC4

While the complete biosynthesis of LTC4 can occur within a single cell that expresses both 5-LO and LTC4S (e.g., eosinophils and mast cells), a process known as transcellular biosynthesis allows for the production of leukotrienes through the cooperation of different cell types. nih.govunc.edujci.org In this pathway, a "donor" cell, typically a leukocyte rich in 5-LO, generates and releases LTA4. nih.govunc.edu This unstable intermediate can then be taken up by a nearby "acceptor" cell that expresses LTC4S but may lack 5-LO, such as platelets or endothelial cells. nih.govnih.govashpublications.org The acceptor cell then converts the neutrophil-derived LTA4 into LTC4. nih.govashpublications.org This intercellular communication significantly amplifies the production of cysteinyl leukotrienes at sites of inflammation. nih.govjci.org

StageKey Enzyme(s)/Protein(s)Substrate(s)Product(s)Cellular Location
Arachidonic Acid Release Cytosolic Phospholipase A2 (cPLA2)Membrane PhospholipidsArachidonic AcidCytosol -> Nuclear Envelope/ER
LTA4 Formation 5-Lipoxygenase (5-LO), 5-Lipoxygenase-Activating Protein (FLAP)Arachidonic Acid, O2Leukotriene A4 (LTA4)Cytosol -> Nuclear Envelope
LTC4 Formation Leukotriene C4 Synthase (LTC4S)Leukotriene A4 (LTA4), Glutathione (GSH)Leukotriene C4 (LTC4)Outer Nuclear Membrane, ER

Sequential Extracellular Metabolism to LTD4 and LTE4

Once synthesized, LTC4 is actively transported out of the cell, where it undergoes sequential enzymatic modifications in the extracellular space to form LTD4 and subsequently LTE4. nih.govnih.gov This extracellular metabolism is a critical step in the cys-LT pathway, as it generates molecules with distinct biological activities and receptor affinities. nih.gov

The initial step in the extracellular metabolism of LTC4 is its conversion to LTD4. This reaction is catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT), which is also known as gamma-glutamyl transferase. researchgate.netnih.gov GGT is a membrane-bound enzyme found in various tissues, including the kidneys, bile duct, pancreas, and spleen, and it is involved in the transfer of amino acids across the cell membrane and in leukotriene metabolism. wikipedia.orgmedscape.com The enzyme facilitates the removal of a glutamic acid residue from the glutathione moiety of LTC4. nih.govnih.gov

The conversion of LTC4 to LTD4 by GGT is a rapid and efficient process. nih.gov Studies with purified GGT have shown that the presence of amino acids, similar to concentrations found in blood plasma, significantly accelerates this conversion, which is accompanied by the formation of gamma-glutamyl amino acids. nih.gov The apparent Michaelis constant (Km) for LTC4 in this reaction is approximately 6 x 10-6 M, which is similar to the Km for glutathione, indicating a high affinity of the enzyme for its substrate. nih.govnih.gov While GGT1 was initially thought to be the primary enzyme responsible, studies in GGT1-null mice have shown substantial conversion of LTC4 to LTD4, suggesting the involvement of other enzymes. nih.gov Further research has identified gamma-glutamyl transpeptidase 5 (GGT5), primarily expressed in the spleen, as playing a key role in LTD4 formation, with GGT5-deficient mice showing defects in this conversion and reduced acute inflammatory responses. nih.gov Another enzyme, named gamma-glutamyl leukotrienase due to its substrate preference, has also been identified as being capable of cleaving LTC4. nih.gov

Enzymes Involved in the Conversion of LTC4 to LTD4
EnzymePrimary LocationKey Characteristics
Gamma-Glutamyl Transpeptidase 1 (GGT1)Kidneys, Liver, PancreasInitially considered the primary enzyme, but studies in knockout mice suggest other enzymes are also involved. nih.gov
Gamma-Glutamyl Transpeptidase 5 (GGT5)SpleenPlays a significant role in LTD4 formation, with deficiencies leading to impaired conversion and reduced inflammation. nih.gov
Gamma-Glutamyl LeukotrienaseSpleen, Small Intestine, Kidney, PancreasA membrane-bound enzyme that specifically cleaves LTC4. nih.gov

Following the conversion of LTC4 to LTD4, the metabolic cascade continues with the formation of LTE4. This step is catalyzed by dipeptidases, which cleave the glycine residue from the cysteinyl-glycyl dipeptide of LTD4. nih.govnih.gov The resulting LTE4 is the most stable of the cysteinyl leukotrienes and is often the predominant cys-LT found in biological fluids such as urine and bronchoalveolar lavage fluid. nih.govwikipedia.org

The conversion of LTD4 to LTE4 is carried out by membrane-bound dipeptidases. nih.gov Research has shown that human polymorphonuclear leukocytes (PMNs) can convert LTD4 to LTE4 through a dipeptidase that is released from their specific granules. nih.govnih.gov This LTD4 dipeptidase activity is localized in the granule fraction of PMNs and is released in a time- and calcium-dependent manner. nih.govnih.gov Studies using purified enzymes have demonstrated that renal dipeptidase catalyzes the conversion of LTD4 to LTE4 much more rapidly than renal aminopeptidase M. nih.gov The product, LTE4, has a longer retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) compared to LTD4 and exhibits different contractile activity on guinea-pig ileum. nih.govnih.gov

Characteristics of LTD4 to LTE4 Conversion
EnzymeCellular SourceMechanismProduct
DipeptidasePolymorphonuclear Leukocytes (PMNs), Renal TissueCleavage of the glycine residue from LTD4. nih.govnih.govLeukotriene E4 (LTE4) nih.govnih.gov

Cellular Export Mechanisms of Cysteinyl Leukotrienes

The biological effects of cysteinyl leukotrienes are initiated upon their release from the cell of origin. This export is not a passive process but is mediated by specific efflux transporters.

The cellular export of LTC4 and other cysteinyl leukotrienes is primarily mediated by members of the Multidrug Resistance-Associated Proteins (MRP) family, which are part of the ATP-binding cassette (ABC) transporter superfamily. nih.govresearchgate.net These proteins function as efflux pumps for a wide range of structurally diverse lipophilic anions, including chemotherapeutic agents and endogenous molecules like cys-LTs. nih.govresearchgate.net

MRP1 (also known as ABCC1) has been extensively studied and is recognized as a key transporter for LTC4. wikipedia.orgnih.gov Studies using membrane vesicles from MRP1-transfected cells have demonstrated ATP-dependent transport of LTC4 with high affinity, having a Km value of approximately 105 nM. nih.gov The transport of vincristine, a chemotherapeutic agent, by MRP1 has also been shown to be dependent on the presence of glutathione, highlighting the role of this tripeptide in the transport mechanism of certain substrates. nih.gov The MRP family consists of nine members (MRP1-MRP9), and while MRP1 and MRP2 are the most well-characterized, other members are also known to be expressed in various tissues and may contribute to the efflux of cys-LTs. frontiersin.org The expression and function of these transporters can vary between different cell types and tissues. frontiersin.org

MRP Family Transporters and Cysteinyl Leukotriene Efflux
TransporterSubstrateKey Findings
MRP1 (ABCC1)Leukotriene C4 (LTC4)Mediates high-affinity, ATP-dependent transport of LTC4 out of the cell. nih.gov
MRP Family (MRP1-MRP9)Lipophilic Anions (including cys-LTs)A family of nine transporters involved in the efflux of a wide range of substances. nih.govfrontiersin.org

Molecular Pharmacology of Receptors Mediating Cysteinyl Leukotriene E4 Lte4 Actions

Characterization of G Protein-Coupled CysLT Receptors

The biological activities of cys-LTs are mediated by at least three distinct GPCRs: the Cysteinyl Leukotriene Receptor 1 (CysLT1R), the Cysteinyl Leukotriene Receptor 2 (CysLT2R), and GPR99 (also known as CysLT3R or OXGR1). dtic.milnih.gov These receptors exhibit differential ligand affinities and tissue distribution, leading to a complex and nuanced regulation of inflammatory responses.

CysLT1R is a high-affinity receptor for LTD4 and is the primary target for antagonist drugs used in the management of asthma, such as montelukast, zafirlukast, and pranlukast. nih.gov The rank order of potency for agonist activation of CysLT1R is LTD4 > LTC4 > LTE4. nih.govwikipedia.org LTE4 demonstrates significantly lower potency at CysLT1R, suggesting that its effects are likely mediated through other receptors, especially at physiological concentrations. nih.govwikipedia.org The human CysLT1R gene encodes a protein of 339 amino acids and is expressed in various cells involved in inflammation, including bronchial smooth muscle, macrophages, and mast cells. nih.gov

Table 1: Ligand Preferences of CysLT1R

Ligand Relative Potency
LTD4 High
LTC4 Moderate

The human CysLT2R shares 38% amino acid sequence identity with CysLT1R. nih.gov In contrast to CysLT1R, CysLT2R binds LTC4 and LTD4 with equal and high affinity. nih.govkoreamed.org Similar to CysLT1R, LTE4 is a weak agonist for CysLT2R. nih.gov The rank order of potency for CysLT2R is LTC4 = LTD4 > LTE4. nih.govwikipedia.org CysLT2R is resistant to the effects of CysLT1R antagonists. nih.gov This receptor is expressed in various tissues, including the heart, adrenal medulla, placenta, and peripheral blood leukocytes. nih.gov

Table 2: Ligand Preferences of CysLT2R

Ligand Relative Potency
LTC4 High
LTD4 High

While CysLT1R and CysLT2R show low affinity for LTE4, research has identified GPR99 as a high-affinity receptor for this stable cysteinyl leukotriene. pnas.orgnih.govpnas.org GPR99, previously known as an oxoglutarate receptor, belongs to the same P2Y nucleotide receptor family as CysLT1R and CysLT2R. pnas.org Studies have shown that GPR99 mediates LTE4-induced vascular permeability and mucin release from respiratory epithelial cells. pnas.orgpnas.org In mice lacking both CysLT1R and CysLT2R, GPR99 deficiency virtually eliminated the vascular leak response to cys-LT ligands, highlighting its crucial role in mediating LTE4 effects. nih.gov Furthermore, at lower doses, GPR99 appears to be the major receptor for LTE4 even in the presence of CysLT1R and CysLT2R. nih.gov

Table 3: Ligand Preferences of GPR99

Ligand Relative Potency
LTE4 High
LTC4 Lower

Receptor Coupling and Intracellular Signal Transduction Cascades

Upon ligand binding, CysLT receptors couple to intracellular heterotrimeric G proteins, initiating a cascade of signaling events that ultimately lead to a cellular response. The specific G proteins and downstream pathways activated can vary depending on the receptor and cell type.

Both CysLT1R and CysLT2R are known to couple to G proteins of the Gq and Gi families. wikipedia.orgwikipedia.orgpnas.org Activation of the Gαq subunit leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gαi subunit, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While both receptors can couple to Gαq and Gαi, CysLT2R shows a preference for Gαq coupling. pnas.org

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.comnih.gov This pathway communicates signals from a cell surface receptor to the DNA in the nucleus. wikipedia.org The activation of CysLT receptors can lead to the stimulation of the MAPK/ERK pathway. nih.gov This signaling cascade typically involves a series of protein kinases: a MAP3K (like Raf) activates a MAP2K (like MEK), which in turn activates a MAPK (like ERK). mdpi.com Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, leading to changes in gene expression and cellular function. wikipedia.org The activation of the ERK/MAPK pathway by cys-LTs can contribute to processes such as smooth muscle contraction, cytokine gene induction, and cell proliferation. nih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling Pathway Involvement

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell survival, growth, proliferation, and metabolism. semanticscholar.orgmdpi.com Dysregulation of this pathway is implicated in various pathological conditions, including inflammatory diseases and cancer. mdpi.comnih.govfrontiersin.org While direct evidence detailing the specific activation of the PI3K/AKT/mTOR pathway by Cysteinyl Leukotriene E4 (LTE4) is still emerging, its role in inflammatory conditions where LTE4 is a key mediator, such as asthma, suggests a potential link.

In the context of allergic asthma, a condition characterized by airway inflammation, bronchoconstriction, and airway obstruction, the inhibition of the PI3K/AKT/mTOR pathway has been shown to attenuate the pathological mechanisms. mdpi.comkoreamed.org Studies have demonstrated that treatment with inhibitors of this pathway can lead to a reduction in eosinophil percentage and levels of cysteinyl leukotrienes (Cys-LTs). mdpi.com This suggests that the PI3K/AKT/mTOR pathway may be downstream of or parallel to the signaling events initiated by inflammatory mediators like LTE4.

The pathway is initiated by the activation of PI3K, which then phosphorylates and activates AKT. semanticscholar.org Activated AKT can then influence a variety of downstream targets, including mTOR. semanticscholar.org The activation of mTOR can, in turn, affect protein synthesis and other cellular processes that contribute to the inflammatory response. semanticscholar.org Given that LTE4 is a potent inflammatory mediator, it is plausible that its receptor-mediated signaling could intersect with and activate components of the PI3K/AKT/mTOR pathway to orchestrate inflammatory cellular responses. However, further research is required to fully elucidate the direct molecular interactions between LTE4 signaling and the PI3K/AKT/mTOR cascade.

Protein Kinase C Alpha (PKCα) and cAMP Response Element-Binding Protein (CREB) Activation

Protein Kinase C Alpha (PKCα) Activation:

Cysteinyl Leukotriene E4 (LTE4) has been demonstrated to activate specific isoforms of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation. In human mast cells, both LTE4 and Leukotriene D4 (LTD4) trigger the activation of the PKCα isoform. This activation is characterized by a rapid and transient phosphorylation of PKCα, which typically reaches its peak within 15 minutes of stimulation by LTE4 before declining. The activation of PKCα by LTE4 plays a regulatory role in downstream signaling events, notably in modulating calcium influx. Specifically, the knockdown of PKCα has been shown to augment the calcium flux mediated by cysteinyl leukotrienes, indicating that PKCα acts as a negative regulator of this particular response in mast cells.

cAMP Response Element-Binding Protein (CREB) Activation:

The cAMP Response Element-Binding Protein (CREB) is a transcription factor that, upon activation by phosphorylation, regulates the expression of genes involved in a wide array of cellular processes, including immune responses. While various signaling pathways, including those involving Protein Kinase A (PKA), mitogen-activated protein kinases (MAPKs), and calmodulin kinases (CaMKs), are known to activate CREB, the direct activation of CREB by LTE4 is not well-established.

In the context of cysteinyl leukotriene signaling in human mast cells, the activation of PKC isoforms, including PKCα, appears to be dispensable for the activation of CREB. This suggests that if LTE4 does induce CREB activation in these cells, it likely occurs through a PKC-independent mechanism. The role of CREB in the immune system is complex, mediating the transcription of several cytokine genes and influencing both pro- and anti-inflammatory responses. However, further research is needed to definitively determine whether LTE4 signaling directly engages and activates CREB and to identify the specific upstream kinases and downstream genetic targets involved in such a potential pathway.

Glycogen Synthase Kinase 3 Beta (GSK-3β)/β-Catenin Pathway Modulation

The Glycogen Synthase Kinase 3 Beta (GSK-3β)/β-catenin signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. At present, there is a lack of direct scientific evidence establishing a modulatory role for Cysteinyl Leukotriene E4 (LTE4) on the GSK-3β/β-catenin pathway.

While research has indicated that other leukotrienes, such as Leukotriene B4 (LTB4), can modulate the GSK-3β/β-catenin pathway to induce cellular proliferation in specific cell types, similar findings for LTE4 have not been reported. The general mechanisms of the GSK-3β/β-catenin pathway involve the phosphorylation of β-catenin by GSK-3β, which targets β-catenin for degradation. Inhibition of GSK-3β leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it can activate gene transcription. Given the absence of direct studies, the potential for LTE4 to influence this pathway remains speculative and represents an area for future investigation.

Rac Signaling Activation and its Role in Cellular Responses

Rac is a member of the Rho family of small GTPases that functions as a molecular switch in a variety of cellular events. These processes include the regulation of cell motility, cell-cell and cell-matrix adhesions, and cell cycle progression. Rac signaling is crucial for the dynamics of the actin cytoskeleton, which is fundamental for cell migration and the formation of membrane protrusions.

Currently, there is a lack of direct evidence in the scientific literature to suggest that Cysteinyl Leukotriene E4 (LTE4) directly activates Rac signaling. While LTE4 is known to induce various cellular responses, such as calcium mobilization and the activation of other signaling kinases, a direct link to the activation of Rac GTPases has not been established. The activation of Rac is a tightly regulated process involving guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Although LTE4's signaling cascades are complex and can involve multiple downstream effectors, further research is necessary to determine if Rac activation is a component of the cellular responses mediated by this potent lipid mediator.

Non-Classical Receptor Interactions of LTE4

Functional Relationship with Purinergic Receptors P2Y12

A significant body of research points to a functional relationship between Cysteinyl Leukotriene E4 (LTE4) and the purinergic receptor P2Y12, particularly in the context of allergic airway inflammation. The P2Y12 receptor is a G protein-coupled receptor primarily known for its role in platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP).

Studies in murine models of asthma have revealed that the P2Y12 receptor is essential for LTE4-mediated pulmonary inflammation, including eosinophilia and goblet cell metaplasia. Notably, these inflammatory responses to LTE4 persist even in the absence of the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, but are abrogated in mice lacking the P2Y12 receptor. This suggests that P2Y12 plays a critical role in mediating the pro-inflammatory effects of LTE4 in the airways. Further evidence indicates that platelets are involved in this P2Y12-dependent response to LTE4.

The precise mechanism of interaction between LTE4 and the P2Y12 receptor is still under investigation. One hypothesis is that the P2Y12 receptor forms a complex with another, yet-to-be-fully-identified, receptor to recognize LTE4. This is supported by findings that while P2Y12 expression is necessary for the competition between radiolabeled ADP and unlabeled LTE4, direct binding of LTE4 to the P2Y12 receptor has not been demonstrated.

However, it is important to note that some studies have presented conflicting findings. Research aimed at characterizing the responsiveness of human P2Y12 receptors to cysteinyl leukotrienes in overexpressed cell systems and human platelets did not observe direct activation of intracellular signaling pathways (such as calcium mobilization, cAMP accumulation, or β-arrestin recruitment) by LTE4. This has led to the suggestion that another specific receptor for LTE4 may still be unidentified.

The following table summarizes the key findings from studies investigating the functional relationship between LTE4 and the P2Y12 receptor.

FindingExperimental ModelReference
P2Y12 receptor is required for LTE4-induced pulmonary eosinophilia and goblet cell metaplasia.Murine model of asthma
LTE4's inflammatory effects persist in CysLT1R/CysLT2R knockout mice but are absent in P2Y12 knockout mice.Murine model of asthma
Platelets are implicated in the P2Y12-dependent airway response to LTE4.Murine model of asthma
P2Y12 expression is necessary for competition between ADP and LTE4, suggesting a receptor complex.Cell-based assays
LTE4 did not directly activate P2Y12-mediated intracellular signaling.Overexpressed cell systems and human platelets

Potential Interaction with Purinergic P2X7 Receptor

The potential for an interaction between Cysteinyl Leukotriene E4 (LTE4) and the purinergic P2X7 receptor remains an area of ongoing scientific inquiry with limited direct evidence to date. The P2X7 receptor is an ATP-gated ion channel that is predominantly expressed on immune cells and is known to play a significant role in inflammation and cell death. While the signaling pathways of LTE4 are complex and involve multiple receptors, a direct functional link to the P2X7 receptor has not been firmly established. Future research may explore whether LTE4 can modulate P2X7 receptor activity, either directly or indirectly, to influence inflammatory responses.

Cellular and Subcellular Mechanistic Effects of Cysteinyl Leukotriene E4 Lte4

Regulation of Cellular Growth, Survival, and Apoptosis

Cysteinyl leukotrienes, including LTE4, are increasingly recognized for their roles in regulating fundamental cellular processes such as growth, survival, and programmed cell death (apoptosis), particularly in the context of inflammation and cancer. nih.govwjgnet.comnih.gov

Induction of Cell Proliferation in Specific Cell Types (e.g., Intestinal Epithelial Cells, Colon Cancer Cells)

CysLTs have been shown to induce cell proliferation in various cell types, including intestinal epithelial cells and colon cancer cells. Dysregulated CysLT signaling is suggested to contribute to uncontrolled proliferation. Specifically, Leukotriene D4 (LTD4), a precursor to LTE4, has been demonstrated to induce intestinal cell proliferation in Int 407 cells (a non-transformed human embryonic intestinal epithelial cell line) by stimulating the Erk 1/2 pathway and subsequently activating p90 ribosomal S6 kinase (p90RSK). nih.govfrontiersin.orgresearchgate.net

In colon cancer cells, LTD4, acting via the CysLT1R, has been shown to increase proliferation and migration in cell lines such as HCT-116. This effect is thought to be mediated through the GSK-3β/β-catenin pathway, leading to increased transcription of target genes like MYC and CCD1. wjgnet.com The CysLT1R is often upregulated in human colon cancer tissue, and its activation by LTD4 can promote colorectal tumorigenesis by enhancing the expression of proteins associated with cell survival and proliferation, such as COX-2, Cyclin D1, and β-catenin. oncotarget.comoup.comfrontiersin.org

The table below summarizes key findings related to LTE4's influence on cell proliferation:

Cell TypeEffect of LTE4/CysLTs on ProliferationMediating Receptor(s)Key Signaling Pathways InvolvedReferences
Intestinal Epithelial CellsInduction of proliferationCysLT1RErk 1/2, p90RSK nih.govfrontiersin.orgresearchgate.net
Colon Cancer Cells (HCT-116)Increased proliferationCysLT1RGSK-3β/β-catenin wjgnet.comoncotarget.com
Colon Cancer Cells (Caco-2)Increased proliferationCysLT1RMek/Erk, COX-2, Bcl-2 wjgnet.com

Mediation of Cell Survival through Distinct Signaling Pathways

Cysteinyl leukotrienes contribute to cell survival through various signaling pathways. LTD4, for instance, has been shown to mediate cell survival through protein kinase Cα (PKCα) and the transcription factor cAMP response element-binding protein (CREB). wjgnet.com In intestinal epithelial cells, LTD4 can prevent apoptosis induced by agents like NS-398 (a COX-2 inhibitor). This anti-apoptotic effect is linked to the upregulation of Bcl-2 and its accumulation at the mitochondria, involving a Gα-protein, COX-2, and Erk1/2 signaling. researchgate.net

The activation of CysLT1R signaling pathways and their subsequent effects on the proliferation and survival of intestinal epithelial cells suggest that inflammatory mediators like LTD4 can contribute to the growth of intestinal cells during pathological inflammatory conditions, highlighting a role for CysLT1R in neoplastic transformation and colon cancer development. researchgate.net

Modulation of Apoptotic Processes in Cancer Cell Lines

LTE4 and other CysLTs can modulate apoptotic processes in cancer cell lines. While CysLTs generally promote cell survival, inhibition of CysLT signaling can induce apoptosis. For example, blocking LTD4 signaling with a CysLT1 antagonist has been shown to induce apoptosis in prostate cancer cell lines. nih.gov In human group 2 innate lymphoid cells (ILC2s), LTE4 has been observed to reduce apoptosis. nih.govresearchgate.netnih.gov

Conversely, some studies indicate that the CysLT2 receptor, when activated by LTC4, can induce differentiation and growth inhibition in colon carcinoma cell lines, suggesting a more complex and context-dependent role for CysLTs in apoptosis modulation. wjgnet.com

Impact on Cell Migration and Chemotaxis

Cysteinyl leukotrienes, including LTE4, significantly impact cell migration and chemotaxis, playing crucial roles in both physiological processes like tissue repair and pathological conditions such as inflammation and cancer progression. nih.govnih.gov

Promotion of Cell Migration in Intestinal Epithelial Cells and Cancer Cell Lines

CysLTs are known to activate migration and invasion in various cell types. frontiersin.org LTD4, a precursor to LTE4, stimulates the migration of Int 407 intestinal epithelial cells via a phosphatidylinositol 3-kinase (PI3K) and Rac-dependent mechanism. wjgnet.comnih.govlu.se In colon cancer cells, LTD4 also promotes migration. For instance, in HCT-116 colon cancer cells, LTD4 stimulation of CysLT1R induces increased migration, potentially via the GSK-3β/β-catenin pathway, and decreases the expression of the adhesion molecule E-cadherin, a key mediator of epithelial-mesenchymal transition (EMT). nih.govwjgnet.comoncotarget.comfrontiersin.org

The table below provides a summary of LTE4/CysLTs' effects on cell migration:

Cell TypeEffect of LTE4/CysLTs on MigrationMediating Receptor(s)Key Signaling Pathways InvolvedReferences
Intestinal Epithelial CellsPromotion of migrationCysLT1RPI3K/Rac wjgnet.comnih.govlu.se
Colon Cancer Cells (HCT-116)Increased migrationCysLT1RGSK-3β/β-catenin nih.govwjgnet.comoncotarget.com
Human ILC2sInduced migrationCysLT1Not explicitly detailed nih.govresearchgate.netnih.gov
Th2 CellsInduced migrationCysLT1Not explicitly detailed researchgate.netresearchgate.net

Chemoattractant Effects on Leukocytes (e.g., Eosinophils)

LTE4 and other CysLTs are potent chemoattractants for various leukocytes, playing a significant role in inflammatory cell recruitment. frontiersin.orgmdpi.com Specifically, LTE4 has been shown to induce the migration of human group 2 innate lymphoid cells (ILC2s), with LTE4 demonstrating higher efficacy compared to LTD4 and LTC4 in ILC2 biology. nih.govresearchgate.netnih.govfrontiersin.org This effect on ILC2s is blocked by the CysLT1 antagonist montelukast. nih.govresearchgate.netnih.gov

While LTD4 is a potent chemoattractant for human eosinophils in vitro, inhaled LTE4 has also been shown to cause eosinophil accumulation in asthmatic airway biopsies. frontiersin.orgatsjournals.orgplos.org LTE4 can stimulate eosinophils to secrete eosinophil-derived neurotoxin (EDN) through p38 phosphorylation, and this activation is largely mediated by CysLT1R. plos.org The ability of CysLTs to induce eosinophil migration is well-documented, with LTE4, LTC4, and LTD4 all contributing to this effect. frontiersin.orgjiaci.org

Modulation of Inflammatory Cell Functions

Eosinophil Degranulation and Secretion of Mediators (e.g., EDN, CCL5)

The influence of LTE4 on eosinophil function, particularly degranulation and mediator secretion, presents a complex picture with some seemingly contrasting findings in research. Studies have investigated LTE4's impact on eosinophils, including its effects on calcium flux, cyclic adenosine (B11128) monophosphate (cAMP) induction, adhesion molecule expression, apoptosis, and degranulation. nih.govnih.gov Eosinophils are known to express P2Y12 and GPR99 receptors. nih.govnih.gov

Initial research indicated that LTE4 did not directly activate eosinophils but rather induced cAMP expression. nih.govnih.gov Furthermore, preincubation of eosinophils with LTE4 was associated with a significant inhibition of the spontaneous release of Eosinophil-derived neurotoxin (EDN). nih.govnih.gov These findings suggested that, despite eosinophils being a source of cysteinyl leukotrienes (CysLTs) in conditions like aspirin-exacerbated respiratory disease (AERD), LTE4 might primarily elicit anti-inflammatory responses in these cells via cAMP, rather than acting as a direct pro-inflammatory biological target. nih.govnih.gov Notably, no evidence was found for LTE4 inducing the degranulation and secretion of CCL5 (RANTES). nih.gov

However, more recent investigations suggest a different role for LTE4 in eosinophil degranulation. Elevated levels of serum EDN have been observed in AERD patients compared to those with aspirin-tolerant asthma (ATA), and urinary LTE4 levels showed a positive correlation with serum EDN. plos.org In these studies, treatment of peripheral eosinophils from asthmatic patients with LTE4 led to a significant increase in the phosphorylation of p38, and LTE4 enhanced the release of EDN from these eosinophils. plos.org Confocal microscopy further supported these findings by showing granule protein release from eosinophils upon LTE4 stimulation, indicating that LTE4 is important for inducing eosinophil degranulation through the p38 pathway. plos.org This effect on granule protein release could be partially attenuated by montelukast, a CysLT1 receptor antagonist, suggesting the involvement of this receptor. plos.org Another cysteinyl leukotriene, LTD4, has also been shown to induce eosinophil reactive oxygen species (ROS) generation and EDN release. frontiersin.org

Table 1: Effects of LTE4 on Eosinophil Degranulation and Mediator Secretion

MediatorEffect of LTE4 (Context/Mechanism)Research FindingReference
Eosinophil-derived neurotoxin (EDN)Inhibition of spontaneous release (via cAMP, anti-inflammatory effect)Preincubation with LTE4 inhibited spontaneous EDN release. nih.govnih.gov
Eosinophil-derived neurotoxin (EDN)Enhanced release and induced degranulation (via p38 pathway, CysLT1R)LTE4 treatment increased EDN release and granule protein secretion; correlated with urinary LTE4 in AERD. plos.orgplos.org
CCL5 (RANTES)No evidence of secretionNo degranulation secretion of CCL5 observed. nih.gov

Macrophage Activation and Nitric Oxide Production

Macrophages are integral to the immune response and are known to produce various inflammatory mediators, including cysteinyl leukotrienes like LTE4. wikipedia.org Nitric Oxide (NO) is a crucial signaling molecule produced by macrophages, acting as a major effector mechanism in host defense, for instance, during infections. nih.govnih.gov

While cysteinyl leukotrienes (CysLTs), a class that includes LTE4, have been implicated in inducing nitric oxide production through CysLT1 receptor activation, which can contribute to vasodilation and symptoms like nasal blockage hmdb.ca, direct evidence specifically demonstrating LTE4's ability to activate macrophages to increase their NO production is not explicitly detailed in the current search results. In contrast, other leukotrienes, such as Leukotriene B4 (LTB4), have been shown to induce time- and concentration-dependent NO production in Trypanosoma cruzi-infected murine macrophages. nih.gov LTB4 also acts synergistically with interferon-gamma (IFN-γ) to enhance NO production in these cells. nih.gov Similarly, bacterial lipopolysaccharide (LPS) is a potent stimulator of NO production and inducible nitric oxide synthase (iNOS) expression in macrophages, an effect that can be further enhanced by IFN-γ. typeset.io

Table 4: Macrophage Activation and Nitric Oxide Production

Effect on MacrophagesMediator/PathwayResearch FindingReference
Macrophage ActivationN/AMacrophages are producers of CysLTs, including LTE4. wikipedia.org
Nitric Oxide (NO) ProductionCysLT1 receptor activationCysLTs (including LTE4) can indirectly contribute to NO production leading to vasodilation. hmdb.ca
Nitric Oxide (NO) ProductionN/ADirect evidence for LTE4 activating macrophages to increase NO production was not explicitly found, unlike for LTB4 or LPS. nih.govnih.govtypeset.io

Influence on Gene Expression Programs

The influence of LTE4 on gene expression programs, particularly the upregulation of pro-inflammatory genes, is a significant area of investigation in understanding its role in inflammation.

Upregulation of Pro-Inflammatory Genes (e.g., COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme that mediates the synthesis of prostaglandins, which are central to pain and inflammation. wikipedia.orgwikipedia.org It is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs) that aim to reduce inflammation and pain by inhibiting COX-2 activity. wikipedia.orgwikipedia.orgnih.gov While COX-2 is a critical pro-inflammatory gene, specific research findings that directly demonstrate LTE4's ability to upregulate the gene expression of COX-2 were not identified in the provided search results. The literature primarily focuses on COX-2 as a target in inflammatory pathways and the effects of its inhibitors, rather than its direct transcriptional regulation by LTE4.

Table 5: Influence of LTE4 on Gene Expression Programs

GeneEffect of LTE4Research FindingReference
Cyclooxygenase-2 (COX-2)No direct evidence found for upregulation by LTE4.COX-2 is a pro-inflammatory enzyme, but its direct transcriptional regulation by LTE4 was not found. wikipedia.orgwikipedia.orgnih.gov

Modulation of Oncogenic Signaling Pathways (e.g., β-catenin, MYC, CCD1)

Cysteinyl leukotrienes, including LTE4, are recognized for their involvement in various signaling pathways that can impact cellular processes, including those relevant to cancer progression. While direct, extensive research specifically on LTE4's modulation of β-catenin, MYC, and CCD1 is still emerging, studies on related cysLTs, particularly Leukotriene D4 (LTD4), and the shared Cysteinyl Leukotriene Type 1 Receptor (CysLT1R) provide crucial insights into potential mechanisms.

Research indicates that LTD4, acting via CysLT1R, can induce increased proliferation and migration in colon cancer cell lines, such as HCT-116 cells. This effect is likely mediated through the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin pathway, leading to subsequent increased transcription of target genes like MYC and CCD1 wjgnet.com. The activation of CysLT1R by LTD4 can lead to the inhibition of GSK-3β, which is a component of the β-catenin destruction complex. Inhibition of this complex allows β-catenin to accumulate in the cytosol and translocate to the nucleus, where it can bind to transcription factors like TCF4 to promote the expression of oncogenes, including MYC and CyclinD-1 wjgnet.comoncotarget.com.

While LTE4 binds poorly to CysLT1R and CysLT2R in some contexts, it can still induce potent responses in human cells nih.govresearchgate.netwikipedia.org. LTE4 has been shown to be a full functional agonist for human CysLT1R-dependent gene expression nih.govresearchgate.net. Activation of CysLT1R by LTE4 can lead to sustained intracellular calcium mobilization and extracellular signal-regulated kinase (Erk) activation nih.govresearchgate.net. The Erk pathway is known to cross-talk with and influence the β-catenin pathway wjgnet.com. Furthermore, studies have demonstrated that CysLT1R antagonists, such as montelukast, can alter Wnt/β-catenin signaling by inducing the phosphorylation of β-catenin and downregulating the downstream target c-myc in chronic myeloid leukemia (CML) cells mdpi.com. This suggests that CysLT1R activation, which can be mediated by LTE4, may contribute to the upregulation of c-myc expression.

The involvement of LTE4 in these oncogenic pathways is complex and often indirect, leveraging its ability to activate CysLT1R and subsequently influence downstream signaling cascades.

Table 1: Potential Modulation of Oncogenic Signaling Pathways by CysLTs via CysLT1R

CysLTReceptorPathwayTarget Genes/ProteinsCellular EffectReference
LTD4CysLT1RGSK-3β/β-cateninMYC, CCD1Increased proliferation and migration in colon cancer cells wjgnet.com
LTE4CysLT1RERK, Calcium Mobilizationc-fos, MIP1β, COX-2Gene expression, inflammation nih.govresearchgate.netplos.orgcaymanchem.com
CysLT1R Activation (by antagonists)CysLT1RWnt/β-cateninc-myc (downregulation)Altered signaling, apoptosis in CML cells mdpi.com

Requirement of CysLT1 Expression for LTE4-Mediated Gene Regulation in Human Cells

The expression of the Cysteinyl Leukotriene Type 1 Receptor (CysLT1R) is critically important for the responsiveness of human cells to LTE4, particularly concerning gene regulation nih.govresearchgate.net. Although LTE4 has historically been considered to bind poorly to classical CysLT1R and CysLT2R, recent research has demonstrated its significant agonistic activity for CysLT1R-dependent gene expression in human cellular systems nih.govresearchgate.netresearchgate.net.

Studies utilizing human mast cell lines, such as LAD2 and LUVA, have provided compelling evidence for the requirement of CysLT1R. Comparative transcriptome analysis and recombinant gene overexpression experiments revealed that CysLT1R is responsible for potent LTE4-induced responses in LAD2 cells, a phenomenon not observed in LUVA cells nih.govresearchgate.net. Furthermore, lentiviral overexpression of CysLT1R in LUVA cells augmented intracellular calcium signaling induced by LTE4. This suggests that the presence and increased expression of Gαq-coupled CysLT1R, along with sustained intracellular calcium mobilization and extracellular signal-regulated kinase (Erk) activation, are essential for LTE4-mediated gene regulation in human cells nih.govresearchgate.net.

While CysLT1R expression is crucial, it may not be the sole determinant for the full spectrum of LTE4-induced gene regulation. For instance, while CysLT1R overexpression in LUVA cells enhanced calcium signaling in response to LTE4, it did not fully restore agonist responses at the gene expression level nih.govresearchgate.netresearchgate.net. This indicates that other cellular factors or pathways might also contribute to the complete gene regulatory effects of LTE4.

However, the pivotal role of CysLT1R in mediating LTE4's gene regulatory actions is underscored by experiments using selective CysLT1R inhibitors. For example, the LTE4-induced expression of c-fos and the generation of macrophage inflammatory protein-1β (MIP1β) in human mast cells were significantly inhibited by CysLT1R antagonists, such as MK571 plos.org. This demonstrates that CysLT1R engagement is a prerequisite for these specific gene regulatory events induced by LTE4.

Table 2: CysLT1R Requirement for LTE4-Mediated Gene Regulation in Human Cells

Cell LineCysLT1R ExpressionLTE4 Response (Calcium Signaling)LTE4 Response (Gene Expression)Key FindingsReference
LAD2 cellsEndogenously expressedPotent LTE4-induced calcium responsesPotent LTE4-induced gene expression (e.g., c-fos, MIP1β)CysLT1R is responsible for potent LTE4 responses. nih.govresearchgate.netplos.orgresearchgate.net
LUVA cellsLow/AbsentPoor LTE4-induced calcium responsesPoor LTE4-induced gene expressionLack of CysLT1R correlates with poor response. nih.govresearchgate.net
LUVA cells (CysLT1R Overexpression)IncreasedAugmented LTE4-induced calcium signalingDid not fully restore gene expressionCysLT1R is critical for calcium, but other factors may influence full gene expression. nih.govresearchgate.netresearchgate.net
Human Mast CellsExpressedLTE4-induced calcium influx (augmented by PKC inhibition)LTE4-induced c-fos expression and MIP1β generation (inhibited by CysLT1R antagonist)CysLT1R mediates LTE4's gene regulatory effects. plos.org

Mechanistic Roles of Cysteinyl Leukotriene E4 Lte4 in in Vitro and in Vivo Disease Models

Contributions to Inflammatory Pathophysiology

Cysteinyl leukotriene E4 (LTE4) is a potent lipid mediator recognized for its significant role in the pathophysiology of asthma. annualreviews.org While it displays minimal activity at the conventional type 1 and 2 cysteinyl leukotriene receptors (CysLT1R and CysLT2R), LTE4 is a powerful initiator of mucosal eosinophilia and airway hyperresponsiveness in individuals with asthma. nih.gov Inhalation of LTE4, unlike LTD4, prompts the accumulation of eosinophils, basophils, and mast cells within the bronchial mucosa of asthmatic patients. nih.gov This inflammatory cell influx is a key characteristic of asthma. nih.gov

In murine models of allergic asthma, the administration of LTE4 into the airways has been shown to enhance eosinophilia, goblet cell metaplasia, and the expression of interleukin-13 (IL-13) when followed by a low-dose allergen challenge. nih.gov These responses highlight LTE4's ability to amplify allergic inflammatory responses in the lungs. Research has revealed that these pro-inflammatory actions of LTE4 are not mediated by CysLT1R or CysLT2R, but rather require the P2Y12 receptor, which is typically responsive to adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov This finding suggests that the P2Y12 receptor is a novel therapeutic target for managing asthma, as its blockade could mitigate the inflammatory effects of the stable and abundant LTE4. nih.gov Furthermore, LTE4 promotes lung inflammation, epithelial remodeling, and mucus release through its interaction with another G protein-coupled receptor known as GPR99 (also referred to as CysLT3R or OXGR1). dtic.mil

Table 1: Effects of LTE4 in Allergic Asthma Models

Experimental Model Key Findings Receptor Implicated Reference
Humans with asthma Inhalation of LTE4 induces mucosal eosinophilia and airway hyperresponsiveness. Not CysLT1R/CysLT2R nih.gov
Humans with asthma LTE4 inhalation causes accumulation of eosinophils, basophils, and mast cells in bronchial mucosa. Not specified nih.gov
Sensitized mice Airway administration of LTE4 potentiates eosinophilia, goblet cell metaplasia, and IL-13 expression in response to low-dose allergen. P2Y12 nih.gov

The gastrointestinal tract is a significant site of cysteinyl leukotriene activity, and these eicosanoids are implicated in several gastrointestinal diseases, including inflammatory bowel disease (IBD). wjgnet.com High concentrations of leukotrienes, such as LTE4, have been detected in the urine of patients with the two main forms of IBD: ulcerative colitis (UC) and Crohn's disease (CD). wjgnet.com The presence of cysteinyl leukotrienes at the site of inflammation in IBD is associated with an increased risk for developing cancer. wjgnet.com

Animal models are crucial for understanding the histopathological changes in the gastrointestinal tract and for developing new treatments for IBD. mdpi.com The trinitrobenzene sulfonic acid (TNBS)-induced colitis model, for instance, is frequently used because it mimics features of Crohn's disease in humans. mdpi.com Studies using a rat model of acute colitis induced by TNBS have shown that antagonists of LTD4 can reduce colonic inflammation, suggesting a potential role for targeting the cysteinyl leukotriene pathway in preventing inflammation-associated colorectal cancer. frontiersin.org The chronic inflammation characteristic of IBD is understood to be the result of an abnormal and persistent immune response to enteric bacteria, involving both innate and adaptive immune mechanisms. ox.ac.uk In many of these models, there is a notable activation of T helper 1 (Th1)-type cells. ox.ac.uk

The cysteinyl leukotriene pathway is interconnected with key pro-inflammatory signaling circuits that drive and sustain inflammation. Tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine in the initiation and progression of diseases like colorectal cancer, has been shown to upregulate the expression of 5-lipoxygenase (5-LOX), LTC4 synthase, and the CysLT1 receptor in colon cancer cell lines. frontiersin.org This indicates a positive feedback mechanism where inflammation driven by TNF-α can enhance the cellular machinery for producing and responding to cysteinyl leukotrienes.

The transcription factors NF-κB (nuclear factor κB) and STAT3 (signal transducer and activator of transcription 3) are central hubs in inflammation-mediated tumor promotion. embopress.org In myeloid cells, NF-κB activation leads to the transcription of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6). embopress.org These cytokines can then act on initiated tumor cells to promote their growth and survival, partly through the activation of STAT3. embopress.org IL-6, in particular, is a potent activator of the JAK/STAT3 signaling pathway. nih.gov There is significant crosstalk between the NF-κB and STAT3 pathways; they can physically interact and cooperatively regulate the expression of target genes. nih.govnih.gov For example, the combined stimulation with IL-6 and TNF-α can lead to a synergistic activation of STAT3. nih.gov This intricate network, often described as the IL-6/STAT3/NF-κB positive feedback loop, links chronic inflammation to cancer by maintaining cells in a transformed and activated state. oncotarget.com

Participation in Tumor-Associated Inflammation and Carcinogenesis Mechanisms

The 5-lipoxygenase (5-LOX) pathway, which generates leukotrienes, plays a significant role in the development and progression of colorectal cancer (CRC). wjgnet.com Increased expression of leukotriene B4 (LTB4) and its receptor BLT1 has been observed in human CRC tissue. wjgnet.com Similarly, the CysLT1 receptor is also implicated, with its expression being positively correlated with cell survival factors like COX-2 in tumor samples from CRC patients. wjgnet.com Signaling through the CysLT1 receptor can induce the upregulation of proteins associated with CRC, such as COX-2 and β-catenin, the latter being dependent on the PI3K-glycogen synthase kinase 3β (GSK-3β) pathway. wjgnet.com

Chronic inflammation is a well-established risk factor for CRC, particularly in the context of IBD. frontiersin.org Toll-like receptor 4 (TLR4), which is typically expressed at low levels in the intestine, is upregulated in IBD and is overexpressed in human and murine inflammation-associated colorectal neoplasia. nih.gov TLR4 signaling is critical for colon carcinogenesis in chronic colitis, promoting tumor development through mechanisms that include enhanced COX-2 expression and activation of EGFR signaling. nih.gov In myeloid cells, the transcription factor NF-κB drives the production of pro-inflammatory cytokines like TNF-α and IL-6, which in turn act on intestinal epithelial cells to promote tumor growth through the activation of NF-κB and STAT3. embopress.org

Table 2: Role of Leukotriene and Inflammatory Pathways in Colorectal Cancer

Pathway/Molecule Role in CRC Mechanism Reference
CysLT1 Receptor Promotes CRC Upregulates COX-2 and β-catenin. wjgnet.com
LTB4/BLT1 Receptor Implicated in CRC Increased expression in CRC tissue. wjgnet.com
TLR4 Promotes colitis-associated cancer Induces COX-2 and activates EGFR signaling. nih.gov
NF-κB (in myeloid cells) Promotes tumor growth Induces pro-inflammatory cytokines (TNF-α, IL-6). embopress.org

The lipoxygenase (LOX) pathway is also deeply involved in the pathobiology of pancreatic cancer, one of the most lethal malignancies. creighton.edu Both 5-LOX and 12-LOX mRNA and proteins are overexpressed in human pancreatic cancer cells and tissues. creighton.edu The products of these enzymes, such as 5-HETE and 12-HETE, stimulate the proliferation of pancreatic cancer cells by activating multiple intracellular signaling pathways. creighton.edu Consequently, blocking the 5-LOX or 12-LOX pathways can inhibit proliferation and induce apoptosis in these cancer cells. creighton.edu

Mechanistic Insights in Other Malignancies (e.g., Breast Cancer, Melanoma, Lymphoma, Head and Neck Carcinoma)

The cysteinyl leukotriene pathway has been implicated in the progression of several cancers. oaepublish.comnih.gov CysLTs can influence the tumor microenvironment, promoting cell survival, proliferation, and resistance to therapy. oaepublish.comnih.gov

Breast Cancer: In breast cancer, the CysLT pathway is involved in tumor progression and cell migration. mdpi.com Studies have shown that the expression levels of CysLT receptors, CysLT1R and CysLT2R, in breast tumor tissue can correlate with patient survival outcomes. mdpi.com Specifically, a high expression of CysLT1R alongside a low expression of CysLT2R has been associated with an increased risk of cancer-related death, particularly in patients with larger tumors. mdpi.com Mechanistically, signaling through CysLT2R has been found to reduce the migration of MCF-7 breast cancer cells, suggesting a complex and receptor-dependent role for CysLTs in modulating cancer cell motility. ul.ie

Melanoma: Cysteinyl leukotrienes, including LTE4, play a significant role in the progression and metastasis of melanoma. nih.gov Melanoma cells have been shown to express high levels of CysLT1R and can produce CysLTs, which then act in an autocrine manner. nih.gov This signaling is crucial for melanoma cell survival and proliferation. The binding of CysLTs to their receptors mediates the activation of several key signaling proteins, including ERK, p38, AKT, and CREB. nih.gov Antagonists of CysLT receptors have been demonstrated to significantly decrease melanoma cell proliferation, survival, and migration in vitro. nih.gov In vivo studies have further shown a reduction in tumor volume in mice lacking either CysLT1R or CysLT2R, with CysLT2R appearing to be a primary driver of angiogenesis and metastasis. nih.gov

Lymphoma: Evidence suggests a pathophysiological role for the CysLT pathway in classical Hodgkin lymphoma (cHL). frontiersin.org The malignant Hodgkin Reed-Sternberg cells are typically surrounded by an abundance of inflammatory cells, such as eosinophils, macrophages, and mast cells, which are known producers of CysLTs. frontiersin.org Studies on Hodgkin lymphoma cell lines, L1236 and KMH2, have revealed the expression of functional CysLT1 receptors. frontiersin.orgnih.gov When stimulated by LTD4, a precursor to LTE4, these cells respond with a robust calcium signal and increase the release of pro-inflammatory cytokines like interleukin-8. frontiersin.org This effect can be blocked by a CysLT1R-specific antagonist. frontiersin.org These findings point to CysLTs as mediators in the pathogenesis of cHL, contributing to the disease's characteristic cytokine network. frontiersin.org

Head and Neck Carcinoma: The specific mechanistic role of cysteinyl leukotriene E4 in head and neck squamous cell carcinoma is not as well-defined in the available literature. While the broader role of inflammation and other lipid mediators, such as LTB4, in head and neck cancer has been investigated, detailed studies focusing on the LTE4 signaling pathways and their direct impact on tumor progression are limited. ox.ac.uk

Table 1: Mechanistic Roles of CysLTs in Various Malignancies
MalignancyKey Receptor(s)Mechanistic InsightsObserved Effects
Breast CancerCysLT1R, CysLT2RDifferential receptor expression correlates with patient survival. CysLT2R signaling reduces cancer cell migration.Modulation of tumor progression and cell motility. mdpi.comul.ie
MelanomaCysLT1R, CysLT2RAutocrine signaling activates ERK, p38, AKT, and CREB pathways. CysLT2R is implicated in angiogenesis.Promotion of cell survival, proliferation, migration, and metastasis. nih.gov
Lymphoma (cHL)CysLT1RStimulation of CysLT1R on Hodgkin Reed-Sternberg cells induces calcium signaling and cytokine release.Contribution to the aberrant cytokine network characteristic of the disease. frontiersin.orgnih.gov

Role in Host Defense and Pathogen Interactions

LTE4 and other CysLTs are crucial components of the innate immune response, mediating inflammation and helping to control infections. Their roles in parasitic infections are multifaceted, influencing the interaction between pathogens and host immune cells like macrophages.

Cysteinyl leukotrienes, including LTE4, have been demonstrated to play a protective role in cutaneous leishmaniasis caused by Leishmania amazonensis. nih.gov Both in vitro and in vivo studies have shown that Cys-LTs can control the infection in both susceptible (BALB/c) and resistant (C57BL/6) mouse strains. nih.govnih.gov

In macrophage models, the addition of Cys-LTs, specifically LTC4 and LTD4, significantly reduced the parasite index in infected peritoneal macrophages. nih.gov This effect was comparable to that of LTB4, another leukotriene known to be essential for resistance to L. amazonensis. nih.gov The leishmanicidal activity of Cys-LTs is dependent on the purinergic P2X7 receptor. nih.gov In macrophages lacking this receptor, the ability of Cys-LTs to control the parasite was diminished, and these cells did not produce Cys-LTs in response to ATP, a known activator of the P2X7 receptor. nih.gov

In murine models, intralesional treatment with Cys-LTs led to a reduction in lesion size and a decrease in the parasite load within the infected footpads of C57BL/6 mice. nih.gov These findings underscore the therapeutic potential of targeting the Cys-LT pathway to enhance the host's ability to control Leishmania amazonensis infection. nih.gov

Table 2: Role of Cys-LTs in Leishmania amazonensis Infection
ModelKey FindingsUnderlying Mechanism
In Vitro (Peritoneal Macrophages)Cys-LTs (LTC4, LTD4) significantly reduced the parasite infection index in macrophages from both susceptible and resistant mice. nih.govThe anti-leishmanial effect is dependent on the purinergic P2X7 receptor. nih.gov
In Vivo (Murine Model)Intralesional treatment with Cys-LTs reduced lesion size and parasite load in infected footpads. nih.govEnhancement of the local immune response to control parasite replication.

The role of cysteinyl leukotriene E4 in the context of Trypanosoma cruzi infection, the causative agent of Chagas disease, is not well-documented in the available scientific literature. Research on the influence of leukotrienes on macrophage interaction with T. cruzi has predominantly focused on other members of the leukotriene family, namely LTC4 and LTB4.

Studies have shown that LTC4 enhances the association of mouse peritoneal macrophages with T. cruzi, leading to an increased uptake and subsequent intracellular destruction of the parasites. This suggests that LTC4, produced during the inflammatory response to the infection, plays a regulatory role in the clearance of the parasite by macrophages. Similarly, LTB4 has been shown to have stimulatory effects, enhancing both the association of macrophages with T. cruzi and the intracellular killing of the parasite. frontiersin.org While LTE4 is the stable end-product of the CysLT pathway, its specific contribution to macrophage-T. cruzi interaction remains an area for further investigation.

Exacerbation of Disease States by Distinct Receptor Activation

LTE4, despite being the least potent CysLT at the CysLT1 receptor in some assays, can potently exacerbate certain disease states, often through prolonged or distinct receptor signaling pathways. This is particularly evident in respiratory diseases like asthma.

Inhalation of LTE4 can induce significant airflow obstruction in asthmatic patients. This bronchoconstrictive effect is mediated through the CysLT1 receptor, as it can be completely blocked by the CysLT1 receptor antagonist montelukast. Beyond its direct constrictive effects on airway smooth muscle, LTE4 also activates mast cells, leading to the release of other inflammatory mediators such as prostaglandin (B15479496) D2 (PGD2). This secondary mediator release can amplify the initial inflammatory response.

Furthermore, LTE4 is a potent inducer of mucosal eosinophilia and airway hyperresponsiveness in individuals with asthma. In patients with aspirin-exacerbated respiratory disease (AERD), there is a selectively enhanced bronchoconstrictor response to LTE4 compared to other CysLTs. This suggests a heightened sensitivity or a distinct signaling mechanism in this patient population.

Interestingly, some of the pro-inflammatory effects of LTE4, particularly in inducing pulmonary inflammation, appear to be mediated by the P2Y12 receptor, an adenosine diphosphate (ADP) receptor also found on platelets. This indicates that LTE4 can signal through receptors other than the classical CysLT receptors, leading to the exacerbation of inflammatory conditions through complex and sometimes indirect pathways. The synergy between LTE4 and other mediators like PGD2 can also lead to an exaggerated pro-inflammatory cytokine production from Th2 cells, further driving allergic responses.

Table 3: Compounds Mentioned in the Article
Compound Name
Cysteinyl Leukotriene E4 (LTE4)
Cysteinyl Leukotriene C4 (LTC4)
Cysteinyl Leukotriene D4 (LTD4)
Leukotriene B4 (LTB4)
ERK (Extracellular signal-regulated kinase)
p38
AKT (Protein kinase B)
CREB (cAMP response element-binding protein)
Interleukin-8
ATP (Adenosine triphosphate)
Montelukast
Prostaglandin D2 (PGD2)
Adenosine diphosphate (ADP)

Advanced Methodologies and Approaches for Studying Cysteinyl Leukotrienes Including Lte4

Biochemical and Molecular Analysis Techniques

The investigation of Cda-lte4, as with other cysteinyl leukotrienes, relies on a suite of biochemical and molecular techniques designed to quantify their presence, assess their biological activity, and understand the underlying genetic and protein expression regulating their synthesis and metabolism.

Receptor Binding and Activation Assays (e.g., Intracellular Calcium Mobilization, G-protein Activation)

Cysteinyl leukotrienes exert their biological effects primarily through specific G protein-coupled receptors, notably CysLT1R and CysLT2R nih.govlipidmaps.org. While LTC4 and LTD4 are potent activators, LTE4 also activates these receptors, albeit with comparatively less potency (8 to 12-fold less active than LTC4 in some biological activities) lipidmaps.orgnih.gov. Receptor binding assays, using radiolabeled ligands, are employed to determine the affinity of this compound or related CysLTs for these receptors. Activation assays, such as intracellular calcium mobilization and G-protein activation assays, further characterize the functional consequences of ligand binding. For instance, the activation of CysLT2R by LTD4 preferentially couples to Gαq proteins, leading to downstream signaling pathways lipidmaps.org. Although specific data on this compound's direct receptor binding and activation profile are not extensively detailed in general literature, its study would involve similar methodologies to ascertain its potential as a receptor agonist or antagonist, or to understand its role in modulating the activity of other CysLTs. These assays are vital for understanding the pharmacological properties of leukotrienes and their metabolites.

Molecular Techniques for Gene and Protein Expression Analysis (e.g., Transcriptomics, Proteomics)

Understanding the biosynthesis and metabolism of this compound and other CysLTs involves analyzing the gene and protein expression of the enzymes and transporters involved. Transcriptomics, which studies the entire set of RNA transcripts, can reveal changes in the expression of genes encoding key enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LO), 5-lipoxygenase-activating protein (FLAP), Leukotriene C4 synthase (LTC4S), and dipeptidases responsible for the conversion of LTC4 to LTD4 and then to LTE4 nih.govnih.govebi.ac.uk. Proteomics, the large-scale study of proteins, complements transcriptomics by quantifying the actual protein levels and modifications of these enzymes. For example, the crystal structures of proteins like 5-LOX, FLAP, and LTC4S have been elucidated, providing a structural basis for their function ebi.ac.uk. By analyzing the expression patterns of these proteins, researchers can infer the cellular capacity for CysLT synthesis and metabolism, including the pathways leading to the formation of this compound.

Structural Biology and Computational Approaches

Structural biology and computational approaches offer powerful tools for understanding the three-dimensional structures of leukotrienes, their receptors, and the enzymes involved in their pathways, as well as for predicting their interactions.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures

Cryo-Electron Microscopy (Cryo-EM) has emerged as a pivotal technique for determining the high-resolution structures of membrane proteins, including G protein-coupled receptors (GPCRs) like the CysLT receptors. For instance, the cryo-EM structure of the human CysLT2R in complex with its ligand LTD4 and a Gαq protein has been resolved, providing atomic-level insights into ligand recognition and receptor activation lipidmaps.org. While specific Cryo-EM studies on this compound in complex with a receptor are not commonly reported, this methodology is fundamental for understanding how CysLTs, including metabolites like this compound, interact with their target receptors. Such structural information is critical for rational drug design and for elucidating the precise mechanisms of action of these lipid mediators.

In Silico Modeling for Ligand Binding and Receptor Activation Prediction

Computational approaches, or in silico modeling, play a crucial role in predicting and understanding the interactions between ligands and receptors. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound to predict its binding affinity to CysLT receptors and to model its potential to induce receptor activation. These methods allow researchers to screen potential interactions, identify key residues involved in binding, and simulate the dynamic behavior of ligand-receptor complexes. For example, docking studies have been performed for LTD4 into CysLT1R lipidmaps.org. By leveraging these computational tools, researchers can gain insights into the potential biological activity of this compound and guide experimental investigations, even in the absence of extensive empirical data.

Q & A

Basic Research Questions

Q. How should researchers formulate a research question for studying Cda-lte4 to ensure scientific rigor and feasibility?

  • Methodological Answer : A well-structured research question must align with gaps in existing literature, specify variables (e.g., chemical properties, synthesis pathways), and ensure reproducibility. For example:

  • Specificity: Define the dependent variable (e.g., catalytic efficiency) and independent variables (e.g., temperature, solvent polarity) .
  • Feasibility: Ensure the question can be answered within resource constraints (e.g., lab equipment, data availability) .
  • Relevance: Link to broader applications, such as environmental remediation or material science .
    • Data Table :
CriteriaExample for this compound Research Question
Specificity"How does pH affect this compound's stability?"
FeasibilityRequires pH-controlled reactors and HPLC
RelevanceConnects to industrial catalyst degradation

Q. What are best practices for conducting a literature review on this compound to identify knowledge gaps?

  • Methodological Answer :

  • Use interdisciplinary databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis" AND "spectroscopic characterization" .
  • Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .
  • Track citations of seminal papers to map trends and controversies (e.g., conflicting reports on thermal stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?

  • Methodological Answer :

  • Statistical Analysis: Apply ANOVA or t-tests to compare datasets (e.g., catalytic activity at different temperatures) .
  • Error Analysis: Quantify instrument precision (e.g., NMR calibration) and sample purity (e.g., chromatography thresholds >99%) .
  • Contextualization: Compare results with prior studies to identify methodological differences (e.g., solvent purity levels affecting outcomes) .
    • Data Table :
Contradiction ScenarioResolution Strategy
Divergent catalytic yieldsReplicate experiments with controlled O₂ levels
Conflicting spectral dataValidate via cross-lab FTIR collaboration

Q. What methodological considerations are critical when designing interdisciplinary studies involving this compound (e.g., biochemistry and materials science)?

  • Methodological Answer :

  • Variable Harmonization: Standardize parameters (e.g., reaction time, temperature) across disciplines .
  • Data Integration: Use computational tools (e.g., DFT simulations) to bridge experimental and theoretical results .
  • Ethical and Safety Protocols: Address chemical handling risks (e.g., toxicity assays) and obtain institutional approvals .

Data Analysis and Presentation

Q. How should researchers present complex datasets on this compound to ensure clarity and reproducibility?

  • Methodological Answer :

  • Visualization: Use heatmaps for reaction kinetics or 3D structures for crystallographic data .
  • Supplementary Materials: Provide raw data in appendices (e.g., XRD spectra, computational code) .
  • Reproducibility Checklists: Document equipment models, software versions, and calibration steps .

Handling Limitations and Ethical Challenges

Q. What strategies mitigate limitations in this compound studies, such as sample scarcity or instrumentation constraints?

  • Methodological Answer :

  • Collaborative Frameworks: Partner with labs specializing in rare chemical synthesis .
  • Alternative Methods: Use computational modeling (e.g., molecular dynamics) to supplement experimental gaps .
  • Transparency: Explicitly state limitations in publications to guide future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.